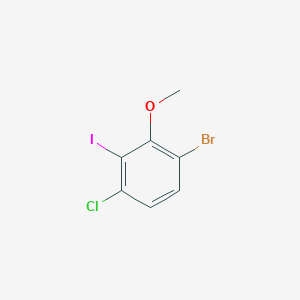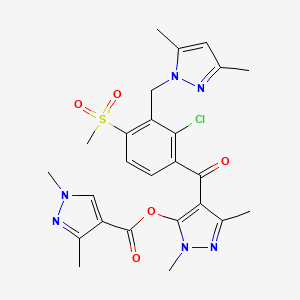
Triazole sulcotrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triazole sulcotrione is a compound that belongs to the triazole family, which is characterized by a five-membered ring containing three nitrogen atoms Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triazole sulcotrione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the [3+2] cycloaddition reaction, where an azide reacts with an alkyne to form the triazole ring. This reaction can be catalyzed by copper (Cu) or ruthenium (Ru) catalysts, often referred to as “click chemistry” due to its efficiency and reliability .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Triazole sulcotrione can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound .
Scientific Research Applications
Triazole sulcotrione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antifungal, antibacterial, and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of triazole sulcotrione involves its interaction with specific molecular targets and pathways. For instance, in antifungal applications, triazole compounds typically inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes. This inhibition disrupts membrane integrity and leads to fungal cell death .
Comparison with Similar Compounds
Triazole sulcotrione can be compared with other triazole compounds such as fluconazole, voriconazole, and itraconazole. These compounds share a similar triazole ring structure but differ in their specific substituents and biological activities. This compound is unique in its specific applications and the particular pathways it targets .
List of Similar Compounds
- Fluconazole
- Voriconazole
- Itraconazole
- Trazodone
- Nefazodone
Properties
CAS No. |
1911613-97-2 |
|---|---|
Molecular Formula |
C25H27ClN6O5S |
Molecular Weight |
559.0 g/mol |
IUPAC Name |
[4-[2-chloro-3-[(3,5-dimethylpyrazol-1-yl)methyl]-4-methylsulfonylbenzoyl]-2,5-dimethylpyrazol-3-yl] 1,3-dimethylpyrazole-4-carboxylate |
InChI |
InChI=1S/C25H27ClN6O5S/c1-13-10-14(2)32(27-13)12-19-20(38(7,35)36)9-8-17(22(19)26)23(33)21-16(4)29-31(6)24(21)37-25(34)18-11-30(5)28-15(18)3/h8-11H,12H2,1-7H3 |
InChI Key |
WXQMIXCKKFECIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=C(C=CC(=C2Cl)C(=O)C3=C(N(N=C3C)C)OC(=O)C4=CN(N=C4C)C)S(=O)(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-{3-Hydroxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B13431499.png)
![(3R,8S)-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-one](/img/structure/B13431500.png)
![Ethyl (3S)-5,6-dimethyl-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride](/img/structure/B13431510.png)
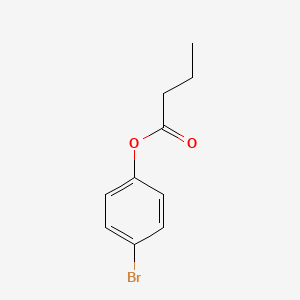
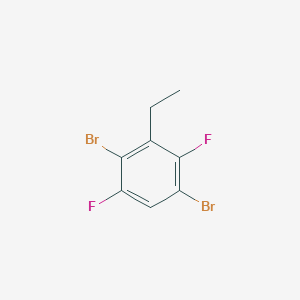
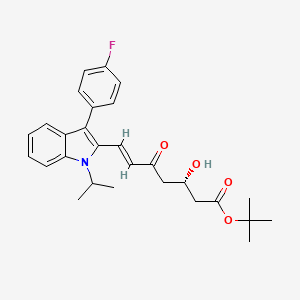
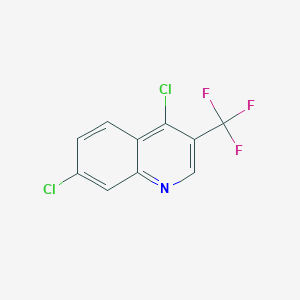

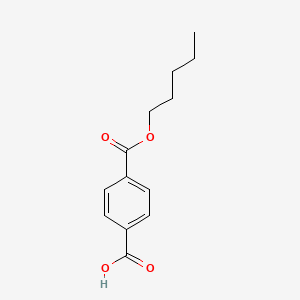
![(3R,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13431543.png)
